An In-Depth Technical Guide to (R)-4-Phenylbutan-2-ol: Physicochemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-4-Phenylbutan-2-ol: Physicochemical Properties, Synthesis, and Applications
Introduction
(R)-4-Phenylbutan-2-ol is a chiral secondary alcohol that serves as a valuable building block in the landscape of modern organic synthesis and drug development. Its specific stereochemistry and bifunctional nature, possessing both a hydroxyl group and a phenyl moiety, make it a crucial intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of (R)-4-Phenylbutan-2-ol, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly within the pharmaceutical industry. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.
Physicochemical Characteristics
The physical and chemical properties of (R)-4-Phenylbutan-2-ol are fundamental to its handling, application in synthesis, and analytical characterization. A summary of these key properties is presented below.
Table 1: Physicochemical Properties of (R)-4-Phenylbutan-2-ol
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Odor | Floral-fruity, herbaceous | [1] |
| Boiling Point | 123-124 °C at 15 mmHg132 °C at 14 mmHg206-207 °C (lit.) | [1][2][3] |
| Density | 0.970 - 0.983 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.514 - 1.518 | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
| Optical Activity ([α]20/D) | -17.0° (c = 1% in chloroform) | [3] |
| CAS Number | 39516-03-5 | [3] |
| InChI Key | GDWRKZLROIFUML-SECBINFHSA-N | [3] |
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of (R)-4-Phenylbutan-2-ol rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of (R)-4-Phenylbutan-2-ol.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for (R)-4-Phenylbutan-2-ol are:
-
A multiplet for the aromatic protons of the phenyl group (C₆H₅) typically in the range of δ 7.1-7.3 ppm.
-
A multiplet for the methine proton (CH-OH) adjacent to the hydroxyl group.
-
Multiplets for the two methylene groups (-CH₂-CH₂-).
-
A doublet for the methyl group (-CH₃) adjacent to the chiral center.
-
A broad singlet for the hydroxyl proton (-OH), which can be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts are approximately:
-
C1 (CH₃): ~23 ppm
-
C2 (CHOH): ~67 ppm
-
C3 (CH₂): ~40 ppm
-
C4 (CH₂): ~32 ppm
-
C1' (Aromatic C): ~142 ppm
-
C2'/C6' (Aromatic CH): ~128 ppm
-
C3'/C5' (Aromatic CH): ~128 ppm
-
C4' (Aromatic CH): ~126 ppm
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-4-Phenylbutan-2-ol will exhibit characteristic absorption bands:
-
A broad O-H stretching band for the hydroxyl group in the region of 3300-3400 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized carbons (alkyl chain) just below 3000 cm⁻¹.
-
C-H stretching bands for the sp² hybridized carbons (aromatic ring) just above 3000 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.
-
A C-O stretching band for the secondary alcohol in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Phenylbutan-2-ol, the molecular ion peak [M]⁺ would be observed at m/z = 150. Key fragment ions would include those resulting from the loss of water [M-H₂O]⁺, and cleavage of the alkyl chain, with a prominent peak at m/z = 91 corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of compounds containing a benzyl group.[1]
Chiral Chromatography for Enantiomeric Purity
Determining the enantiomeric excess (ee) is critical for applications requiring the pure (R)-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol: Chiral HPLC Method Development
The development of a robust chiral HPLC method is an empirical process.[4] A systematic screening of different chiral stationary phases (CSPs) and mobile phases is the most effective approach.
-
Column Screening:
-
Begin by screening a set of columns with diverse chiral selectors. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often a good starting point for alcohols.[5]
-
Pirkle-type and cyclodextrin-based columns can also be evaluated for their potential to resolve the enantiomers.[5][6]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.[5] The percentage of the alcohol modifier can be systematically varied to optimize the separation.
-
Reversed-Phase: If the compound is sufficiently polar or for LC-MS compatibility, a reversed-phase method can be developed using a mobile phase of water and an organic modifier like acetonitrile or methanol.[7]
-
-
Method Optimization:
-
Once initial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.[4][8]
-
Lower flow rates often improve resolution.[8]
-
Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations, and in some cases, can even reverse the elution order of the enantiomers.[4]
-
Synthesis of (R)-4-Phenylbutan-2-ol
The stereoselective synthesis of (R)-4-Phenylbutan-2-ol is of paramount importance for its use as a chiral building block. The most common and efficient method is the asymmetric reduction of the corresponding prochiral ketone, 4-phenyl-2-butanone. Both biocatalytic and chemocatalytic approaches have proven effective.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure alcohols.[9] Whole-cell biocatalysts, such as various strains of Lactobacillus, have been shown to reduce 4-phenyl-2-butanone to the corresponding (R)- or (S)-alcohol with high conversion and enantiomeric excess.[9]
Experimental Protocol: Biocatalytic Reduction of 4-Phenyl-2-butanone to (R)-4-Phenylbutan-2-ol
This protocol is based on the use of a whole-cell biocatalyst with (R)-selectivity.
-
Biocatalyst Preparation:
-
Cultivate a selected strain of microorganism known for (R)-selective ketone reduction (e.g., specific strains of Lactobacillus kefiri) in an appropriate growth medium until the optimal cell density is reached.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). The cells can be used directly or after lyophilization.
-
-
Asymmetric Reduction:
-
In a reaction vessel, suspend the prepared whole cells in a buffered aqueous solution.
-
Add a co-factor regeneration system if necessary (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration).
-
Add the substrate, 4-phenyl-2-butanone, to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent to improve solubility.
-
Maintain the reaction at a controlled temperature (e.g., 29-30 °C) and agitation speed (e.g., 180-200 rpm) for a specified period (e.g., 24-72 hours).[9]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.
-
Upon completion, saturate the aqueous mixture with NaCl and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-4-Phenylbutan-2-ol.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (R)-4-Phenylbutan-2-ol.
-
Diagram: Biocatalytic Asymmetric Reduction Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-4-Phenylbutan-2-ol.
Chemical Reactivity and Applications
The chemical reactivity of (R)-4-Phenylbutan-2-ol is primarily governed by its secondary hydroxyl group, which can undergo a variety of transformations such as oxidation, esterification, and etherification, all while retaining the crucial stereocenter.
Key Chemical Transformations
-
Oxidation: Oxidation of the secondary alcohol functionality regenerates the starting ketone, 4-phenyl-2-butanone. This is a key step in dynamic kinetic resolution processes.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups. For instance, it can be esterified or etherified to introduce protecting groups or to modify the molecule's properties.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution reactions to introduce other functionalities at the chiral center, often with inversion of configuration.
Applications in Drug Development
(R)-4-Phenylbutan-2-ol is a valuable chiral building block in the synthesis of pharmaceuticals.[9][10] Its structure is incorporated into various bioactive molecules.
-
Precursor to Spasmolytic Agents: (R)-4-Phenylbutan-2-ol is a precursor in the synthesis of certain spasmolytic and antihypertensive agents.[9] It is structurally related to intermediates used in the synthesis of the drug Alverine , an antispasmodic agent used for functional gastrointestinal disorders.[8][11]
-
Chiral Intermediate for Amine Synthesis: The corresponding chiral amine, (R)-4-phenylbutan-2-amine, is a high-value intermediate in the pharmaceutical industry.[12] (R)-4-Phenylbutan-2-ol can be converted to this amine through processes like the Mitsunobu reaction or by oxidation to the ketone followed by reductive amination.
-
Biocatalytic Hydrogen-Borrowing Reactions: 4-Phenyl-2-butanol is used as a reagent in biocatalytic hydrogen-borrowing (or hydrogen autotransfer) reactions.[12] In this elegant synthetic strategy, the alcohol is transiently oxidized in situ by an alcohol dehydrogenase to the corresponding ketone. This ketone then reacts with an amine to form an imine, which is subsequently reduced by the same enzyme system (using the "borrowed" hydrogen) to form a new C-N bond, yielding a chiral amine. This process is highly atom-economical, with water being the only byproduct.
Diagram: Biocatalytic Hydrogen-Borrowing Cascade
Caption: Mechanism of a biocatalytic hydrogen-borrowing reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (R)-4-Phenylbutan-2-ol. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
(R)-4-Phenylbutan-2-ol is a chiral synthon of significant utility in organic chemistry and drug development. Its well-defined stereochemistry and versatile reactivity make it an important intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. The continued development of efficient and selective synthetic methods, particularly biocatalytic routes, will further enhance its accessibility and application in creating the next generation of chiral therapeutics.
References
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Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. (n.d.). PMC. Retrieved from [Link]
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Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (n.d.). ResearchGate. Retrieved from [Link]
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Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]
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Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Chiral Technologies. Retrieved from [Link]
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4-Phenyl-2-butanol | CAS 2344-70-9. (n.d.). Veeprho. Retrieved from [Link]
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4-phenyl-2-butanol 4-phenylbutan-2-ol. (n.d.). The Good Scents Company. Retrieved from [Link]
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4-Phenyl-2-butanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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